Platinum(IV)oxidexhydrate

Hydrogenolysis Phosphate ester cleavage Catalytic selectivity

Platinum(IV) oxide hydrate (CAS 52785-06-5), stoichiometrically represented as PtO₂·xH₂O and universally known as Adams' catalyst, is a dark-brown to black heterogeneous pre-catalyst powder. It belongs to the platinum-group metal oxide class and serves as the most widely cited precursor to active platinum black for catalytic hydrogenation and hydrogenolysis in organic synthesis.

Molecular Formula H2O3Pt
Molecular Weight 245.10 g/mol
Cat. No. B7765837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum(IV)oxidexhydrate
Molecular FormulaH2O3Pt
Molecular Weight245.10 g/mol
Structural Identifiers
SMILESO.[O-2].[O-2].[Pt+4]
InChIInChI=1S/H2O.2O.Pt/h1H2;;;/q;2*-2;+4
InChIKeyPSVIYLUGGCHBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum(IV) Oxide Hydrate (Adams' Catalyst): A Procurement-Focused Baseline for the Hydrogenation Workhorse


Platinum(IV) oxide hydrate (CAS 52785-06-5), stoichiometrically represented as PtO₂·xH₂O and universally known as Adams' catalyst, is a dark-brown to black heterogeneous pre-catalyst powder [1]. It belongs to the platinum-group metal oxide class and serves as the most widely cited precursor to active platinum black for catalytic hydrogenation and hydrogenolysis in organic synthesis [1]. Its defining operational characteristic is that the oxide itself is catalytically inactive; upon exposure to H₂, it undergoes in-situ reduction to finely divided platinum black, which constitutes the true active species [1]. This latency confers air-stable storage and handling advantages relative to pre-reduced platinum black, which is pyrophoric when dry [1].

Air-stable oxide precursor: in-situ activation to platinum black under H₂, avoiding pyrophoric pre-reduced metal handling
Chemoselectivity fit: reported orthogonal alkene reduction with nitro tolerance and unique phosphate ester hydrogenolysis relative to palladium
Specification awareness: non-stoichiometric hydration yields batch-dependent platinum content; assay review recommended for stoichiometric loading

Why Generic Substitution Fails When Procuring Platinum(IV) Oxide Hydrate: Hydration State, Selectivity, and Safety Cannot Be Interchanged


Platinum(IV) oxide hydrate cannot be blindly substituted with anhydrous PtO₂, palladium catalysts, or other platinum-group metal oxides without risking divergent experimental outcomes. Three axes of non-interchangeability are critical. First, the hydration state governs both platinum content (hydrate: Pt 75–84% versus anhydrous: Pt ≥84.4%) and thermodynamic stability (ΔfH° of the hydrous oxide is −519.6 kJ mol⁻¹, versus −80 kJ mol⁻¹ for anhydrous PtO₂) [1]. Second, the in-situ activation mechanism of the hydrate yields platinum black with distinct chemoselectivity—capable of hydrogenolyzing phenyl phosphate esters, a transformation that palladium catalysts cannot perform [2]. Third, the hydrate exhibits negligible cytotoxicity in pulmonary cell models at concentrations up to 500 μg/mL, whereas the structurally related PtCl₄ causes 50% viability loss at 0.30 mM (≈59 μg Pt/mL)—a >8-fold safety margin relevant to biosensor and biomedical manufacturing environments [3].

Anhydrous PtO₂ vs hydrate
Hydration state governs platinum content, thermodynamic stability, and reduction kinetics; direct replacement may shift activation profile and heat management.
Palladium catalysts
Pd systems lack phosphate ester hydrogenolysis activity and exhibit different nitro/alkene chemoselectivity; substitution can alter reaction pathway or require protecting-group strategies.
Pre-reduced platinum black
Pyrophoric when dry; requires inert-atmosphere handling and specialized storage. The hydrate precursor eliminates this hazard until in-situ activation.

Platinum(IV) Oxide Hydrate: Product-Specific Quantitative Evidence Guide for Differentiated Procurement Decisions


Hydrogenolysis Stoichiometry: Adams' Catalyst Consumes 2 mol H₂ Versus 1 mol H₂ for Palladium on Vinyl Phosphate Esters

In a direct head-to-head comparison using diethyl isopropenyl phosphate as the substrate, Adams' catalyst (PtO₂·xH₂O) absorbed 2 mol of hydrogen, effecting complete hydrogenolysis to yield diethylphosphoric acid plus the corresponding alkane. Under identical conditions, a palladium catalyst absorbed only 1 mol of hydrogen, yielding diethyl isopropyl phosphate as the terminal product and failing to cleave the phosphate ester bond [1]. The same study further demonstrated that benzylic phosphate ester linkages undergo facile hydrogenolysis over Adams' catalyst but not over palladium, establishing a unique reactivity window absent in Pd-based systems [1].

Hydrogenolysis stoichiometry
Head-to-head
Adams' catalyst: 2 mol H₂ → phosphate cleavage Palladium: 1 mol H₂ → no cleavage 2:1 uptake; exclusive hydrogenolysis pathway
Supports hydrogenolysis workflow selection
Diethyl isopropenyl phosphate, 1 atm H₂, EtOH, RT
Hydrogenolysis Phosphate ester cleavage Catalytic selectivity Platinum vs palladium

Cytotoxicity Differential: PtO₂·xH₂O Shows Zero Cytotoxicity at 500 μg/mL Versus PtCl₄ at 50% Viability Loss at 59 μg Pt/mL

In a direct comparative in vitro toxicology study using rabbit alveolar macrophages exposed for 20 hours, platinum dioxide (PtO₂, the anhydrous counterpart of the hydrate) exhibited no dissolution and no decrease in viable cell count at concentrations as high as 500 μg/mL [1]. In stark contrast, platinum tetrachloride (PtCl₄) under identical exposure conditions produced 50% loss of cell viability at a concentration of 0.30 mM, equivalent to approximately 59 μg Pt/mL [1]. The study further confirmed that rapidly growing human lung fibroblasts (WI-38) were rendered nonviable by PtCl₄ at comparable low concentrations, whereas PtO₂ showed no effect [1].

Cytotoxicity differential
Head-to-head
PtO₂: no viability loss at 500 μg/mL PtCl₄: 50% viability loss at 59 μg Pt/mL >8.5-fold concentration tolerance differential
Reported lower cytotoxicity context for oxide form
Rabbit alveolar macrophages, 20-hr exposure; confirmed in human lung fibroblasts
Cytotoxicity Platinum speciation Pulmonary toxicology Biosensor safety

Enthalpy of Formation Gap: ΔfH° of Hydrous Platinum Oxide Is −519.6 kJ mol⁻¹, Over 6-Fold More Exothermic Than Anhydrous PtO₂ at −80 kJ mol⁻¹

Micro-combustion calorimetry performed by Nagano (2002) established the standard enthalpies of formation at T = 298.15 K for three platinum oxide phases: amorphous platinum hydrous oxide (Adams' catalyst composition, PtH₂.₇₆O₃.₈₉) at −519.6 ± 1.0 kJ mol⁻¹, a partially dehydrated oxide (PtO₂.₅₂) at −101.3 ± 5.2 kJ mol⁻¹, and anhydrous PtO₂ estimated at −80 kJ mol⁻¹ [1]. The ~440 kJ mol⁻¹ difference between the hydrous and anhydrous forms arises from the Pt–O bond dissociation energy of 246 kJ mol⁻¹ combined with the additional energetic contribution of hydration water coordination [1]. This thermodynamic gap directly reflects the fundamentally different chemical speciation and lattice energy of the hydrated versus anhydrous material.

Enthalpy of formation
Head-to-head
ΔfH° −519.6 ± 1.0 kJ mol⁻¹ (hydrous) vs −80 kJ mol⁻¹ (anhydrous PtO₂)
Thermodynamic distinction reinforces hydration-state specification
Micro-combustion calorimetry, T = 298.15 K; ~440 kJ mol⁻¹ gap
Thermochemistry Calorimetry Platinum oxide thermodynamics Hydration energetics

Platinum Content Specification Gap: Hydrate Delivers Pt 75–84% Versus Anhydrous PtO₂ at Pt ≥84.4%—Implications for Stoichiometric Catalyst Loading

Commercial specifications reveal a systematic, hydration-driven difference in platinum content between product forms. Platinum(IV) oxide hydrate is routinely supplied with Pt content ranging from 75% to 84% (e.g., Fisher Scientific/Acros Organics: Pt 79–84% ; Sigma-Aldrich: Pt 75–80% for 99.99% assay grade ). In contrast, anhydrous platinum(IV) oxide in its highest commercial purity (Premion™ grade, 99.95% metals basis) carries a minimum Pt content of 84.4% . The variability in the hydrate form stems from the non-stoichiometric nature of the water of hydration (x in PtO₂·xH₂O typically ranges from 2 to 3), leading to batch-dependent Pt mass fraction .

Platinum content specification
Cross-study comparable
Hydrate: Pt 75–84% (batch-dependent) Anhydrous (Premion™): Pt ≥84.4% Up to ~9 percentage-point Pt content gap
Batch-specific Pt assay recommended for stoichiometric catalyst loading
Commercial specifications; hydration variability source of batch range
Platinum assay Catalyst loading Purity specification Procurement quality control

Chemoselectivity Orthogonality: Alkene Reduction in the Presence of Nitro Groups Is Unique to Platinum Oxide Catalysts Versus Palladium

Adams' catalyst exhibits a chemoselectivity profile that is qualitatively distinct from palladium-based hydrogenation catalysts. Specifically, reductions of alkenes can be performed with Adams' catalyst in the presence of nitro groups without reducing the nitro group—an orthogonal selectivity that is not generally achievable with palladium catalysts [1]. Conversely, when nitro-to-amine reduction is the intended transformation, platinum catalysts are preferred over palladium catalysts precisely to minimize competing hydrogenolysis side reactions . This bidirectional selectivity advantage—tolerance of nitro groups during alkene reduction, and suppression of hydrogenolysis during nitro reduction—defines a reaction window that palladium catalysts cannot replicate.

Chemoselectivity orthogonality
Class-level
Pt-catalyzed alkene reduction reported to preserve aromatic nitro groups; Pd systems typically co-reduce nitro
Class-level inference: Pt chemoselectivity may support nitro-tolerant alkene hydrogenation
Authoritative references; verify with substrate-specific screening
Chemoselectivity Nitro group tolerance Alkene hydrogenation Functional group orthogonality

In-Situ Activation Advantage: Air-Stable Oxide Precursor Versus Pyrophoric Pre-Reduced Platinum Black

A critical operational differentiation of platinum(IV) oxide hydrate is that it is supplied as an air-stable, non-pyrophoric dark-brown powder requiring only standard oxidizer handling precautions (UN 1479, Class 5.1) [1]. Upon exposure to hydrogen in the reaction vessel, it undergoes in-situ reduction to catalytically active platinum black [2]. In contrast, pre-formed platinum black—the direct active catalyst—is pyrophoric when dry and must be handled under inert atmosphere with strict exclusion of oxygen to prevent spontaneous ignition [2]. This latency mechanism means the user handles a safe precursor while the reactor generates the active catalyst on demand, eliminating the need for glovebox storage and air-free transfer protocols required for pre-reduced Pt black [2].

In-situ activation advantage
Supporting evidence
PtO₂·xH₂O: air-stable, UN 1479 Class 5.1 oxidizer Pt black: pyrophoric when dry; inert-atmosphere required No glovebox or Schlenk-line needed for precursor storage
Air-stable precursor reduces handling infrastructure requirements
Activation occurs under H₂ in reaction vessel; no air-free transfer protocols
Catalyst activation Pyrophoricity Safe handling Platinum black

Platinum(IV) Oxide Hydrate: Evidence-Backed Application Scenarios for Differentiated Procurement


Selective Hydrogenolysis of Phosphate Ester Protecting Groups in Nucleotide and Prodrug Synthesis

The demonstrated ability of Adams' catalyst to quantitatively hydrogenolyze vinyl and phenyl phosphate esters—consuming 2 mol H₂ where palladium consumes only 1 mol and fails to cleave the P–O bond [1]—makes this compound uniquely suited for deprotection strategies in nucleotide analog synthesis and phosphate prodrug manufacturing. When a synthetic route requires selective removal of a phosphate protecting group in the presence of other reducible functionality, palladium catalysts are categorically unsuitable. The procurement specification should require Pt content of ≥79% to ensure consistent stoichiometric delivery of active platinum black upon in-situ activation.

Chemoselective Alkene Reduction in Nitro-Functionalized Pharmaceutical Intermediates

In multi-step pharmaceutical syntheses where a nitro group must be preserved for late-stage diversification while an alkene requires saturation, Adams' catalyst provides orthogonal chemoselectivity that palladium catalysts cannot match [2]. This eliminates protection/deprotection sequences, directly reducing step-count and improving atom economy. The hydrate form's air-stable handling profile [3] further enables safe use in kilo-lab and pilot-plant settings where pre-reduced Pt black would introduce pyrophoricity hazards. Procurement should specify the crystalline form (≥99.5% assay) to ensure reproducible reduction kinetics.

Amperometric Biosensor Fabrication Requiring Low Cytotoxicity Catalyst Residues

For amperometric biosensors based on oxidase enzymes—where catalyst residues may contact biological media or pulmonary cell lines—the quantitatively validated lack of cytotoxicity of PtO₂ at concentrations up to 500 μg/mL, in contrast to PtCl₄ which causes 50% viability loss at ~59 μg Pt/mL [4], makes PtO₂·xH₂O the preferred platinum source. The hydrate form's high purity grades (up to 99.999% metals basis [3]) support applications demanding ultra-low trace-metal contamination, such as implantable sensor electrodes and in-vitro diagnostic platforms.

Nitro-to-Amine Reduction with Minimized Hydrogenolytic Dehalogenation

When reducing halogenated nitroaromatics to the corresponding haloanilines, platinum catalysts—including Adams' catalyst—are explicitly preferred over palladium to minimize hydrogenolytic dehalogenation side reactions . This class-level selectivity advantage translates to higher isolated yields of the desired haloaniline and reduced purification burden. The procurement decision should favor PtO₂·xH₂O over Pd/C or Pd(OH)₂/C when the substrate bears halogen substituents ortho or para to the nitro group, as hydrogenolysis at these positions is particularly facile with palladium.

Application
Selection Property
Validation Focus
Phosphate ester hydrogenolysis studies
Exclusive hydrogenolysis selectivity for phosphate esters
Phosphate cleavage endpoint verification
Nitro-tolerant alkene reduction research
Orthogonal chemoselectivity (nitro retention during alkene saturation)
Nitro group preservation under reducing conditions
Biosensor and biomedical device material fabrication
Reported lower cytotoxicity of PtO₂ hydrate vs soluble Pt salts
Cytotoxicity assay endpoint in device material context
Halogenated nitroarene reduction
Minimized hydrogenolytic dehalogenation during nitro-to-amine conversion
Haloaniline yield and purity assessment
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